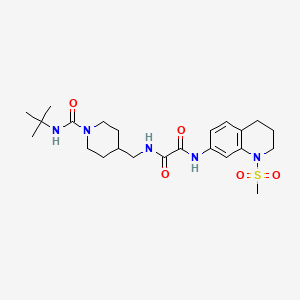

N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

描述

N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a structurally complex oxalamide derivative featuring two distinct pharmacophores: a tert-butylcarbamoyl-substituted piperidine moiety and a methylsulfonyl-modified tetrahydroquinoline group. The tert-butylcarbamoyl group may enhance metabolic stability, while the methylsulfonyl substituent could influence solubility or receptor interactions.

属性

IUPAC Name |

N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35N5O5S/c1-23(2,3)26-22(31)27-12-9-16(10-13-27)15-24-20(29)21(30)25-18-8-7-17-6-5-11-28(19(17)14-18)34(4,32)33/h7-8,14,16H,5-6,9-13,15H2,1-4H3,(H,24,29)(H,25,30)(H,26,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVBUNBJXWKWMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 361.4 g/mol. The structure features a piperidine ring and an oxalamide functional group, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H27N5O3 |

| Molecular Weight | 361.4 g/mol |

| CAS Number | 1234955-69-1 |

The biological activity of this compound may involve several mechanisms:

Enzyme Inhibition:

Research indicates that compounds with similar structures can inhibit various enzymes, potentially affecting metabolic pathways or cellular signaling. For instance, piperidine derivatives have shown promise in modulating neurotransmitter systems and inhibiting proteases associated with viral infections like MERS-CoV .

Receptor Interaction:

The compound may interact with specific receptors within the body, leading to altered physiological responses. The presence of the oxalamide group suggests potential interactions with G-protein coupled receptors (GPCRs), which are crucial for many signaling pathways.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of related compounds and their implications for drug development:

-

Inflammation Modulation:

A study focused on the design of inhibitors targeting the NLRP3 inflammasome demonstrated that similar piperidine-based compounds could effectively reduce inflammatory responses in vitro . -

Antiviral Activity:

Research on piperidine derivatives has highlighted their potential as antiviral agents by inhibiting viral proteases, thus preventing viral replication. The selectivity index (SI) for these compounds often exceeds 250, indicating low cytotoxicity alongside significant antiviral effects . -

Neurotransmitter System Influence:

Compounds structurally related to this compound have been shown to modulate neurotransmitter levels in animal models, suggesting potential applications in treating neurological disorders.

Case Studies

Case Study 1: Antiviral Efficacy

In a controlled study examining the antiviral properties of piperidine derivatives against MERS-CoV, compounds similar to this compound were found to inhibit viral replication effectively. The mechanisms included direct binding to viral proteases and modulation of host cell pathways.

Case Study 2: Inflammation and Pain Management

Another study investigated the anti-inflammatory effects of related oxalamide compounds in models of chronic pain. Results indicated a significant reduction in pain scores and inflammatory markers following treatment with these compounds.

相似化合物的比较

tert-Butyl (1-acetylpiperidin-4-yl)carbamate ()

This compound, synthesized in a 2023 patent, replaces the tert-butylcarbamoyl group in the target molecule with an acetylated piperidine. Key differences include:

N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide (Compound 13, )

This HIV-1 entry inhibitor shares the oxalamide core but diverges in substituents:

- Piperidine vs. Thiazole-Piperidine Hybrid: Compound 13 incorporates a thiazole ring and acetylpiperidine, contrasting with the target’s simpler piperidinylmethyl and tetrahydroquinoline groups.

- Biological Activity : Demonstrated antiviral efficacy (though specific IC₅₀ values are unreported), suggesting that the target compound’s tert-butylcarbamoyl group might similarly influence target binding .

Compounds with Tetrahydroquinoline Derivatives

(S)-6-((1-acetylpiperidin-4-yl)amino)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)pyrimidine-4-carboxamide ()

This compound shares a tetrahydroquinoline-like dihydroisoquinoline moiety. Key distinctions:

- Synthetic Yield : The final step achieved a 53% yield for a related intermediate, highlighting possible scalability challenges for the target compound’s synthesis .

Analytical Data

准备方法

Preparation of 1-(tert-Butylcarbamoyl)piperidin-4-yl)methanol

The piperidine intermediate is synthesized through a carbamoylation reaction. 4-Piperidinemethanol reacts with tert-butyl isocyanate in dichloromethane (DCM) at 0–5°C under nitrogen atmosphere. Triethylamine (TEA) is employed as a base to deprotonate the piperidine nitrogen, facilitating nucleophilic attack on the isocyanate carbonyl. The reaction achieves >90% yield after 12 hours, with purification via silica gel chromatography (hexane/ethyl acetate, 3:1).

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Solvent | Dichloromethane |

| Base | Triethylamine (1.2 eq.) |

| Reaction Time | 12 hours |

Functionalization of the Piperidine Intermediate

The alcohol group in 1-(tert-butylcarbamoyl)piperidin-4-yl)methanol is converted to an amine via a Mitsunobu reaction. Using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF), the alcohol reacts with phthalimide to introduce a protected amine. Subsequent hydrazinolysis in ethanol removes the phthalimide group, yielding the primary amine.

Synthesis of the Tetrahydroquinoline Moiety

Diastereoselective [4 + 2] Annulation

The tetrahydroquinoline core is constructed via a [4 + 2] annulation between ortho-tosylaminophenyl-substituted p-quinone methides (p-QMs) and α,α-dicyanoalkenes. Catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in toluene at room temperature, this reaction achieves >20:1 diastereoselectivity and 96% yield. The tosyl group serves as a directing group, while the cyano substituents stabilize the transition state.

Optimized Annulation Conditions

| Parameter | Value |

|---|---|

| Catalyst | DBU (0.2 eq.) |

| Solvent | Toluene |

| Temperature | 25°C |

| Reaction Time | 1 hour |

Sulfonation of the Tetrahydroquinoline

The annulated product undergoes sulfonation at the nitrogen atom using methylsulfonyl chloride (MsCl) in the presence of N,N-diisopropylethylamine (DIPEA). The reaction proceeds in DCM at 0°C to prevent over-sulfonation, achieving 85% yield after aqueous workup.

Formation of the Oxalamide Linkage

Oxalyl Chloride-Mediated Coupling

The final step involves coupling the piperidine amine and tetrahydroquinoline amine using oxalyl chloride. Both intermediates are dissolved in anhydrous DCM, and oxalyl chloride (1.1 eq.) is added dropwise at -10°C. The reaction is stirred for 6 hours, followed by quenching with ice-cold water. The crude product is purified via recrystallization from ethanol/water (4:1), yielding 78% pure oxalamide.

Critical Coupling Parameters

| Parameter | Value |

|---|---|

| Coupling Agent | Oxalyl chloride |

| Solvent | Dichloromethane |

| Temperature | -10°C |

| Purification | Recrystallization |

Alternative Aminolysis Route

A patent-pending method employs dimethyl oxalate as a precursor. The tetrahydroquinoline amine reacts with dimethyl oxalate in methanol under ammonia atmosphere at 60°C. This aminolysis route avoids moisture-sensitive reagents but requires longer reaction times (24 hours) and provides lower yields (65%).

Challenges and Optimization Strategies

Steric Hindrance in Piperidine-Tetrahydroquinoline Coupling

The tert-butyl group on the piperidine and the methylsulfonyl group on the tetrahydroquinoline create steric congestion, necessitating low temperatures (-10°C) during coupling to suppress side reactions. Microwave-assisted synthesis at 80°C for 15 minutes has been explored but risks decomposition of the oxalamide bond.

Solvent Selection for Improved Yield

Polar aprotic solvents like N,N-dimethylformamide (DMF) increase solubility but promote hydrolysis. Dichloromethane remains optimal due to its low polarity and ability to stabilize reactive intermediates.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of the piperidine intermediate (e.g., 1-(tert-butylcarbamoyl)piperidine) via carbamoylation using tert-butyl isocyanate under basic conditions .

- Step 2 : Methylation of the piperidine intermediate to introduce the methylene linker, often employing reductive amination or alkylation reagents like formaldehyde/NaBH₃CN .

- Step 3 : Oxalamide formation via coupling with 1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine, using oxalyl chloride or EDCI/HOBt as activating agents .

- Critical Note : Solvent choice (e.g., DMF or dichloromethane) and temperature control (0–25°C) are crucial to minimize side reactions .

Q. Which spectroscopic techniques are most effective for structural confirmation?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies key protons (e.g., methylsulfonyl group at δ 3.0–3.5 ppm) and carbons (amide carbonyls at δ 160–170 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₃H₃₄N₄O₅S) .

- X-ray Crystallography : Resolves 3D conformation, particularly piperidine ring puckering and amide planarity, if single crystals are obtainable .

Q. How is the compound’s biological activity initially assessed in vitro?

- Methodological Answer :

- Target-Based Assays : Fluorescence polarization or SPR for binding affinity to targets (e.g., kinases or GPCRs) .

- Cellular Assays : Cytotoxicity (MTT assay) and IC₅₀ determination in disease-relevant cell lines .

- Selectivity Screening : Panel assays against related receptors/enzymes to assess specificity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during scale-up?

- Methodological Answer :

- Catalyst Screening : Palladium-based catalysts for coupling steps (e.g., Suzuki-Miyaura for aryl modifications) .

- Purification : Use of preparative HPLC with C18 columns or silica gel chromatography (eluent: EtOAc/hexane gradients) .

- Yield Optimization : DOE (Design of Experiments) to test variables like temperature, solvent polarity, and stoichiometry .

Q. How do researchers reconcile conflicting data on biological activity across studies?

- Methodological Answer :

- Assay Validation : Cross-validate using orthogonal methods (e.g., SPR vs. ITC for binding kinetics) .

- Structural Analysis : Compare crystallographic data with analogs to identify critical substituents (e.g., methylsulfonyl vs. phenylsulfonyl groups) .

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., logP vs. IC₅₀ correlations) .

Q. What computational strategies predict target interactions and pharmacokinetic properties?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina to model binding to kinase ATP pockets or sulfonamide-binding enzymes .

- ADME Prediction : SwissADME or QikProp to estimate solubility (LogS), metabolic stability (CYP450 interactions), and BBB permeability .

- MD Simulations : Assess binding mode stability (e.g., 100-ns simulations in GROMACS) .

Q. What methodologies evaluate metabolic stability and toxicity profiles?

- Methodological Answer :

- In Vitro Metabolism : Liver microsomal assays (human/rat) with LC-MS/MS to track metabolite formation (e.g., oxidative dealkylation) .

- hERG Inhibition : Patch-clamp assays to assess cardiac toxicity risks .

- Genotoxicity : Ames test for mutagenicity and comet assay for DNA damage .

Q. How are structure-activity relationship (SAR) studies designed to improve potency?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replacing tert-butyl with cyclopropylcarbamoyl) and test activity .

- Pharmacophore Mapping : Identify critical hydrogen bond donors/acceptors (e.g., oxalamide carbonyls) using MOE .

- Bioisosteric Replacement : Swap methylsulfonyl with sulfonamides or phosphonates to enhance solubility .

Data Contradiction Analysis

Q. Why might similar oxalamide derivatives show divergent kinase inhibition profiles?

- Methodological Answer :

- Binding Pocket Flexibility : Variations in kinase ATP pockets (e.g., DFG-loop conformation) alter compound accessibility .

- Steric Effects : Bulkier substituents (e.g., tert-butyl) may hinder entry into smaller pockets .

- Assay Conditions : Differences in ATP concentrations (10 µM vs. 1 mM) or buffer pH affect IC₅₀ values .

Tables for Key Comparisons

| Parameter | Typical Range/Observation | Reference |

|---|---|---|

| Synthetic Yield | 15–45% (multi-step) | |

| LogP (Predicted) | 2.8–3.5 (moderate lipophilicity) | |

| Kinase IC₅₀ | 10 nM–1 µM (varies by target) | |

| Metabolic Half-Life (T₁/₂) | 30–120 min (human microsomes) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。